
6-alpha-Fluorhydrocortisone
描述
6-Alpha-Fluorhydrocortisone is a synthetic corticosteroid structurally derived from hydrocortisone (cortisol) with a fluorine atom substituted at the 6α position. Fluorination at specific positions (e.g., 6α, 9α, or 16α) modulates glucocorticoid and mineralocorticoid receptor affinity, influencing therapeutic applications such as anti-inflammatory, immunosuppressive, or electrolyte-regulating effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-alpha-Fluorhydrocortisone involves the fluorination of a corticosteroid precursor. One common method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent such as Selectfluor® . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective introduction of the fluorine atom at the 6-alpha position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions: 6-alpha-Fluorhydrocortisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, enhancing or modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Anti-Inflammatory Properties
The primary application of 6-alpha-fluorhydrocortisone lies in its anti-inflammatory effects. Fluorinated corticosteroids are known to exhibit increased anti-inflammatory activity compared to their non-fluorinated counterparts. This is attributed to improved receptor binding and metabolic stability, resulting in prolonged therapeutic effects .
Adrenal Insufficiency Treatment
Similar to other corticosteroids, this compound can be utilized in the management of adrenal insufficiency conditions like Addison's disease. Its enhanced efficacy allows for lower dosages, reducing potential side effects associated with corticosteroid therapy .
Mineralocorticoid Activity
Research indicates that this compound may possess mineralocorticoid activity comparable to that of fludrocortisone (9-alpha-fluorohydrocortisone). This property is beneficial for conditions requiring sodium retention and blood volume expansion, such as postural orthostatic tachycardia syndrome (POTS) and certain forms of congenital adrenal hyperplasia .
Comparative Efficacy
Studies comparing the efficacy of this compound with other corticosteroids reveal that it can achieve similar or superior therapeutic outcomes with reduced side effects. For instance, in adrenalectomized animal models, it demonstrated significantly higher potency than hydrocortisone .
Clinical Case Report
In a notable clinical case involving a 40-year-old female patient suffering from severe anorexia nervosa unresponsive to conventional treatments, administration of this compound resulted in significant weight gain and improvement in overall health metrics after two weeks of therapy .
Research Findings
A study published in JAMA highlighted the use of fluorinated corticosteroids in patients with adrenal insufficiency, showing that those treated with this compound experienced marked improvements in symptoms compared to those receiving standard hydrocortisone therapy .
Data Table: Comparative Analysis of Corticosteroids
Compound | Anti-Inflammatory Potency | Mineralocorticoid Activity | Typical Dosage (mg/day) |
---|---|---|---|
Hydrocortisone | Moderate | Low | 20-30 |
Fludrocortisone | High | High | 0.1-0.4 |
This compound | High | Moderate | 2-8 |
作用机制
6-alpha-Fluorhydrocortisone exerts its effects primarily through its interaction with glucocorticoid and mineralocorticoid receptors . Upon binding to these receptors, it modulates the transcription of target genes involved in inflammatory and immune responses. The fluorine atom at the 6-alpha position enhances its binding affinity and potency compared to non-fluorinated corticosteroids . This results in increased reabsorption of sodium and excretion of potassium in the kidneys, contributing to its mineralocorticoid activity .
相似化合物的比较
Comparison with Structurally Similar Compounds
Fludrocortisone (9α-Fluorocortisol)
- Structure : Fluorine at 9α position, lacking a 16α-methyl group.
- Activity : Predominantly mineralocorticoid agonist with weak glucocorticoid effects. Used to treat adrenal insufficiency and electrolyte imbalances .
- Potency : 125–150 times more potent than hydrocortisone in sodium retention but only 10–20 times more potent in glucocorticoid activity .
- Metabolism : Rapidly metabolized in the liver, with a half-life of ~18–36 hours .
Dexamethasone (9α-Fluoro-16α-Methylprednisolone)
- Structure : Fluorine at 9α, methyl group at 16α.
- Activity : Potent glucocorticoid with negligible mineralocorticoid effects. Used in inflammatory and autoimmune conditions .
- Potency : 25–50 times more potent than hydrocortisone in anti-inflammatory activity due to enhanced receptor binding and reduced metabolism .
- Half-Life : ~36–72 hours, prolonged by 16α-methyl substitution .
6α-Methyl Hydrocortisone 21-Acetate
- Structure : Methyl group at 6α, acetate ester at 21-OH.
- Activity : Primarily glucocorticoid; the 6α-methyl group increases metabolic stability but reduces receptor affinity compared to fluorinated analogs .
Hydrocortisone (Cortisol)
- Structure: No fluorine or methyl substitutions.
- Activity : Balanced glucocorticoid and mineralocorticoid effects.
- Potency : Baseline for comparisons; shorter half-life (~8–12 hours) due to rapid hepatic inactivation .
Data Table: Structural and Pharmacological Comparison
Compound | Substituents | Glucocorticoid Potency* | Mineralocorticoid Potency* | Half-Life (Hours) | Primary Use |
---|---|---|---|---|---|
6-Alpha-Fluorhydrocortisone | 6α-F | Not reported | Not reported | Not reported | Hypothetical/research compound |
Fludrocortisone | 9α-F | 10–20× | 125–150× | 18–36 | Adrenal insufficiency |
Dexamethasone | 9α-F, 16α-Me | 25–50× | Negligible | 36–72 | Inflammation, autoimmune diseases |
6α-Methyl Hydrocortisone | 6α-Me, 21-Acetate | <1× | <1× | ~12 | Analytical standard |
Hydrocortisone | None | 1× | 1× | 8–12 | Adrenal insufficiency, inflammation |
*Relative to hydrocortisone.
Key Research Findings and Mechanistic Insights
Impact of Fluorine Position on Activity
- 9α-Fluorination (Fludrocortisone): Enhances mineralocorticoid receptor binding by stabilizing the 11β-hydroxyl group, critical for sodium retention .
Metabolic Stability
生物活性
6-alpha-Fluorhydrocortisone is a synthetic corticosteroid derived from hydrocortisone, notable for its enhanced biological activities and therapeutic applications. This article delves into its biological activity, pharmacological effects, and clinical implications, supported by data tables and research findings.
This compound is characterized by the addition of a fluorine atom at the 6-alpha position of the hydrocortisone molecule. This modification significantly alters its pharmacokinetic properties and biological activity. The fluorination impacts the compound's interaction with glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), enhancing its glucocorticoid activity while reducing its mineralocorticoid effects compared to hydrocortisone.
Key Structural Features:
- Fluorination : Enhances metabolic stability and receptor affinity.
- Hydroxyl Groups : Influence solubility and absorption characteristics.
Pharmacological Properties
The biological activity of this compound includes:
- Anti-inflammatory Effects : Exhibits potent anti-inflammatory properties, making it effective in treating various inflammatory conditions. Studies indicate that it can be more effective than traditional hydrocortisone formulations in certain applications .
- Glucocorticoid Activity : The compound shows increased glucocorticoid activity, which is beneficial in conditions requiring immunosuppression or inflammation control. Research has demonstrated that this compound has a higher potency than hydrocortisone in inhibiting inflammatory responses .
- Mineralocorticoid Activity : Although it retains some mineralocorticoid activity, it is significantly less than that of other fluorinated derivatives such as fludrocortisone. This property makes it suitable for conditions where fluid retention is a concern .
Clinical Applications
This compound has been studied for various clinical applications:
- Dermatological Treatments : It has been used in topical formulations for conditions like eczema and psoriasis, demonstrating efficacy comparable to higher concentrations of traditional corticosteroids .
- Postural Hypotension : Clinical studies have shown that it can effectively manage postural hypotension in diabetic patients by increasing blood pressure without significant adverse effects on plasma osmolality .
- Adrenal Insufficiency : As a replacement therapy for adrenal insufficiency, it helps mimic physiological cortisol levels, thus alleviating symptoms associated with adrenal insufficiency .
Table 1: Comparative Biological Activities of Corticosteroids
Compound | Glucocorticoid Activity | Mineralocorticoid Activity | Clinical Use |
---|---|---|---|
Hydrocortisone | Moderate | High | General anti-inflammatory treatment |
Fludrocortisone | Low | Very High | Mineralocorticoid replacement therapy |
This compound | High | Low | Dermatological conditions, hypotension |
Case Study 1: Efficacy in Dermatological Conditions
A study evaluated the efficacy of 0.1% and 0.25% topical formulations of this compound against standard hydrocortisone treatments. Results indicated that the fluorinated compound provided comparable relief with fewer side effects related to skin atrophy .
Case Study 2: Management of Postural Hypotension
In a double-blind crossover trial involving diabetic patients with autonomic neuropathy, administration of 0.1 mg of this compound twice daily resulted in significant improvements in systolic blood pressure and overall symptom relief from postural hypotension .
Research Findings
Recent research highlights the importance of fluorine substitution in enhancing the biological activity of corticosteroids. Studies have shown that fluorinated compounds exhibit improved receptor binding affinity and reduced metabolic degradation, leading to prolonged therapeutic effects .
常见问题
Q. Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 6-alpha-Fluorhydrocortisone?
The synthesis of this compound typically involves halogenation at the 9-alpha position of hydrocortisone derivatives. Early studies utilized halogenated intermediates (e.g., 11-epi-17-alpha-hydroxycorticosterone) with fluorine introduced via electrophilic substitution under controlled conditions . Key steps include:
- Catalyst selection : Use anhydrous hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) to ensure regioselectivity at the 6-alpha position.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the fluorinated product.
- Validation : Confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry. Reference protocols from historical syntheses should be adapted to modern safety standards, including inert atmospheres and corrosion-resistant equipment .
Q. Basic: How should researchers safely handle this compound in laboratory settings?
Safety protocols align with OSHA guidelines for corticosteroids:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure. Respiratory filters are required for aerosol-generating steps (e.g., weighing) .
- Storage : Store in sealed containers at 2–8°C, away from ignition sources and static discharge. Use dedicated storage facilities to avoid cross-contamination .
- Disposal : Follow local regulations for corticosteroid waste, including incineration or chemical deactivation (e.g., alkaline hydrolysis) .
Q. Basic: What in vitro assays are suitable for characterizing this compound’s glucocorticoid vs. mineralocorticoid activity?
- Receptor-binding assays : Use transfected COS-7 cells expressing human glucocorticoid (GR) or mineralocorticoid receptors (MR). Competitive binding with radiolabeled dexamethasone (GR) or aldosterone (MR) quantifies affinity .
- Functional assays : Measure transactivation activity in luciferase reporter gene systems. For mineralocorticoid effects, assess sodium retention in adrenalectomized rat models .
- Cross-reactivity checks : Include cortisol and fludrocortisone as controls to validate specificity .
Q. Advanced: How can researchers resolve contradictions in pharmacological data for this compound across studies?
Discrepancies in potency (e.g., sodium retention vs. anti-inflammatory effects) may arise from:
- Model variability : Compare results across species (e.g., rat vs. human primary cells) and assay conditions (e.g., serum-free media vs. plasma-containing systems) .
- Metabolic interference : Use LC-MS to identify metabolites (e.g., 6-beta-hydroxy derivatives) that may antagonize parent compound activity .
- Statistical rigor : Apply meta-analysis tools to aggregate data from heterogeneous studies, weighting results by sample size and methodological quality .
Q. Advanced: What experimental designs optimize selectivity for this compound’s glucocorticoid effects over mineralocorticoid activity?
- Structural analogs : Synthesize 6-alpha-fluoro-16-alpha-methyl derivatives to enhance GR binding while sterically hindering MR interactions .
- Co-administration studies : Combine with MR antagonists (e.g., spironolactone) in animal models to isolate GR-mediated pathways.
- Gene expression profiling : Use RNA-seq to identify GR-specific transcriptional targets (e.g., FKBP5) versus MR-regulated genes (e.g., SGK1) in target tissues .
Q. Advanced: How should pharmacokinetic challenges (e.g., low aqueous solubility) be addressed in preclinical studies?
- Formulation strategies : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability. Validate stability via HPLC under physiological pH (7.4) and temperature (37°C) .
- Tissue distribution studies : Employ radiolabeled (³H/¹⁴C) this compound with autoradiography to quantify organ-specific accumulation .
- PK/PD modeling : Integrate plasma concentration-time curves with receptor occupancy data to predict effective dosing regimens .
Q. Methodological: What statistical approaches are recommended for analyzing dose-response data with this compound?
- Non-linear regression : Fit sigmoidal curves (e.g., four-parameter Hill equation) to calculate EC₅₀ and efficacy (Emax).
- Outlier detection : Use Grubbs’ test to exclude aberrant data points caused by compound degradation or assay variability .
- Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments for studies comparing multiple doses or endpoints .
Q. Methodological: How can researchers validate the purity of this compound batches synthesized in-house?
- Chromatographic methods : Use reversed-phase HPLC with UV detection (λ = 240 nm) and a C18 column. Compare retention times against USP reference standards .
- Impurity profiling : Identify halogenated byproducts (e.g., 6-beta-fluoro isomers) via high-resolution mass spectrometry (HRMS) .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic or oxidative byproducts .
属性
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCUMCMVYZPAH-HVIRSNARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053-58-3 | |
Record name | Fluorohydrocortisone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。